

Physicochemical Characteristics of 5-Fluoro-4-hydroxypyrimidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-4-hydroxypyrimidine

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Introduction

5-Fluoro-4-hydroxypyrimidine, a fluorinated derivative of the pyrimidine core structure, is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to naturally occurring nucleobases makes it a candidate for investigation as an antimetabolite, particularly in oncology and virology. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to biological activity and pharmacokinetics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **5-Fluoro-4-hydroxypyrimidine**, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The physicochemical properties of **5-Fluoro-4-hydroxypyrimidine** are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties

Property	Value	Source
Chemical Name	5-Fluoro-4-hydroxypyrimidine	-
Synonyms	5-fluoropyrimidin-4(3H)-one, 4-Hydroxy-5-fluoropyrimidine	[1]
CAS Number	671-35-2	[2][3]
Molecular Formula	C ₄ H ₃ FN ₂ O	[3]
Molecular Weight	114.08 g/mol	[3]
Appearance	White to off-white solid	-
Melting Point	204-205 °C	[1]
Boiling Point	Decomposes or sublimates at elevated temperatures. The previously reported value of 200.5 °C at 760 mmHg is inconsistent with the high melting point.	[4]
Density (estimate)	1.3658 g/cm ³	[1]

Solubility and Partitioning

Property	Value (Predicted/Comparative)	Source
Water Solubility	Predicted to be sparingly soluble. The related compound 4-Ethyl-5-fluoro-6-hydroxypyrimidine has a water solubility of 94.9 g/L at 20°C.	
Solubility in Organic Solvents	Predicted to be slightly soluble in chloroform and methanol.	
LogP (Octanol-Water Partition Coefficient)	Predicted value for the related 4-Ethyl-5-fluoro-6-hydroxypyrimidine is 0.19 at 20°C.	[5]

Acidity

Property	Value (Predicted)	Source
pKa (acidic)	7.52 ± 0.50 (for the related 4-Ethyl-5-fluoro-6-hydroxypyrimidine)	[5]

Spectral Data

Property	Value (Predicted/Comparative)	Source
UV-Vis (λ_{max})	Pyrimidine derivatives typically absorb in the range of 260 nm. For example, 5-Fluorouracil has a λ_{max} of approximately 266 nm.	[6][7]
^1H NMR	Predicted spectra for similar pyrimidine structures show characteristic peaks for the pyrimidine ring protons.	[8]
^{13}C NMR	Predicted spectra for pyrimidine derivatives can be used as a fingerprint for structural confirmation.	[9][10]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory techniques and can be adapted for **5-Fluoro-4-hydroxypyrimidine**.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the **5-Fluoro-4-hydroxypyrimidine** sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 185 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Solubility Determination (Qualitative)

Principle: This method provides a qualitative assessment of the solubility of a compound in various solvents.

Apparatus:

- Small test tubes
- Vortex mixer
- Spatula
- Pipettes

Solvents:

- Water (deionized)
- Ethanol

- Methanol
- Chloroform
- Dimethyl sulfoxide (DMSO)

Procedure:

- Add approximately 10 mg of **5-Fluoro-4-hydroxypyrimidine** to a clean, dry test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Vortex the mixture vigorously for 1-2 minutes.
- Visually inspect the solution for the presence of undissolved solid.
- If the solid dissolves completely, the compound is classified as "soluble" in that solvent at that concentration.
- If undissolved solid remains, the compound is "sparingly soluble" or "insoluble."
- To further assess sparingly soluble compounds, the mixture can be gently heated, and any change in solubility noted. The solution should be cooled to room temperature to check for precipitation.

pKa Determination by UV-Vis Spectrophotometry

Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The Henderson-Hasselbalch equation is used to relate the absorbance data to the pKa.

Apparatus:

- UV-Vis spectrophotometer
- pH meter
- Quartz cuvettes

- Volumetric flasks and pipettes

Reagents:

- Stock solution of **5-Fluoro-4-hydroxypyrimidine** in a suitable solvent (e.g., methanol or water)
- A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6 to 9).

Procedure:

- Prepare a series of solutions of **5-Fluoro-4-hydroxypyrimidine** at a constant concentration in the different buffer solutions.
- Record the UV-Vis spectrum (e.g., from 200 nm to 400 nm) for each buffered solution.
- Identify the wavelength(s) at which the absorbance changes significantly with pH.
- Plot absorbance at a selected wavelength versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
- Alternatively, use the following equation derived from the Henderson-Hasselbalch equation:
$$\text{pKa} = \text{pH} + \log\left[\frac{A - AB}{AA - A}\right]$$
 where:
 - A is the absorbance at a given pH.
 - AA is the absorbance of the fully protonated (acidic) form.
 - AB is the absorbance of the fully deprotonated (basic) form.
- Calculate the pKa for each pH value and determine the average.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical and biological concepts related to **5-Fluoro-4-hydroxypyrimidine**.

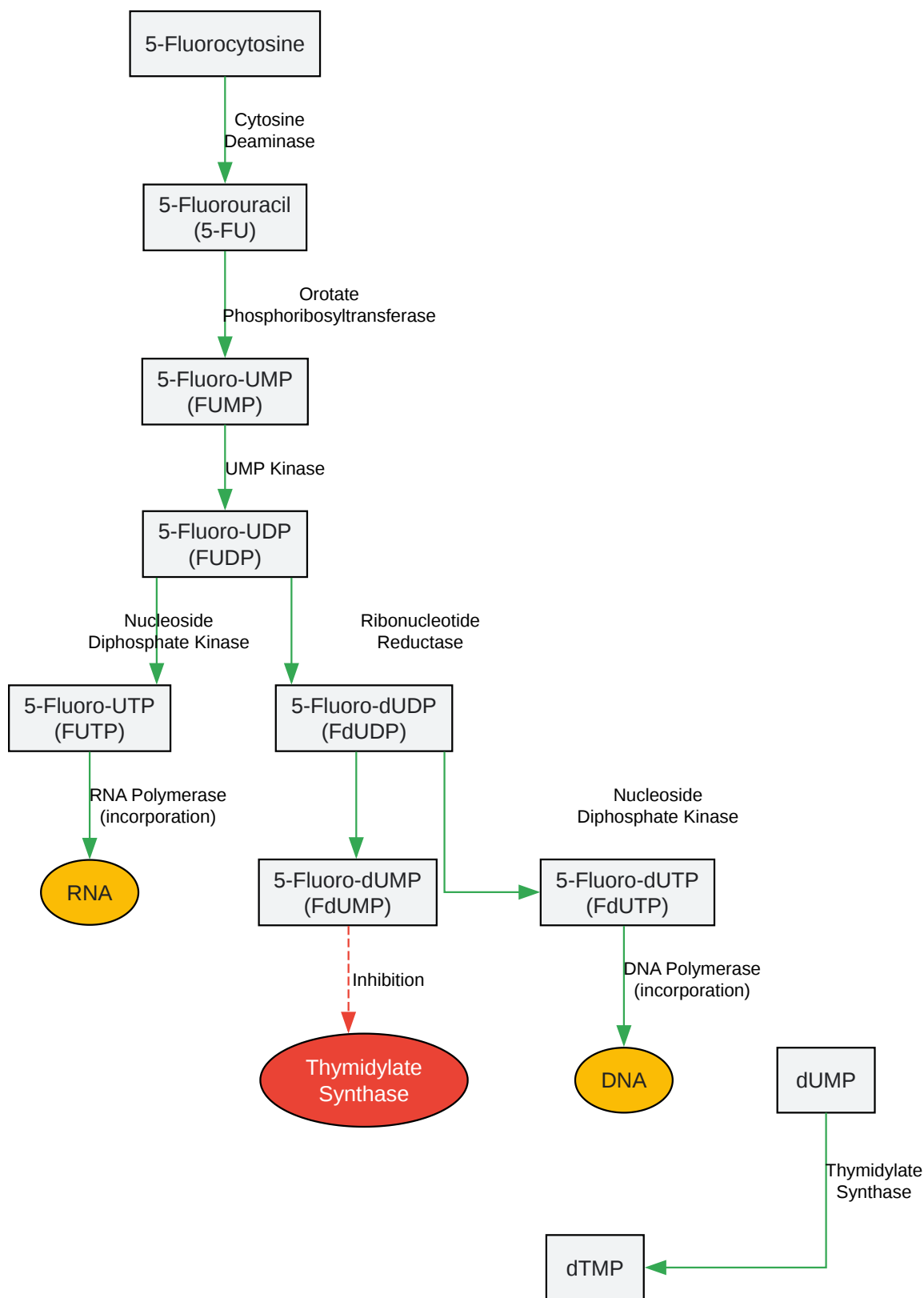
Tautomerism of 5-Fluoro-4-hydroxypyrimidine

5-Fluoro-4-hydroxypyrimidine can exist in tautomeric forms, primarily the hydroxy (enol) and oxo (keto) forms. The equilibrium between these tautomers is a critical aspect of its chemical reactivity and biological interactions.

Caption: Keto-enol tautomerism of **5-Fluoro-4-hydroxypyrimidine**.

Metabolic Pathway of a Related Compound: 5-Fluorouracil

5-Fluoro-4-hydroxypyrimidine is structurally related to the well-known anticancer drug 5-fluorouracil (5-FU). The metabolic activation of 5-FU is a critical pathway for its cytotoxic effects. A simplified representation of this pathway provides context for the potential biological relevance of fluorinated pyrimidines.



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Caption: Simplified metabolic activation pathway of 5-Fluorouracil.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of **5-Fluoro-4-hydroxypyrimidine**. The presented data, including general, physical, solubility, and acidic properties, alongside detailed experimental protocols, offer a valuable resource for researchers. While some properties are based on predictions and comparisons with structurally similar molecules due to the limited availability of experimental data, this guide serves as a robust starting point for further investigation. The visualizations of tautomerism and a relevant metabolic pathway provide a deeper insight into the chemical behavior and potential biological significance of this compound. Accurate characterization of these fundamental properties is essential for advancing the research and development of **5-Fluoro-4-hydroxypyrimidine** and related compounds in the scientific community.

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